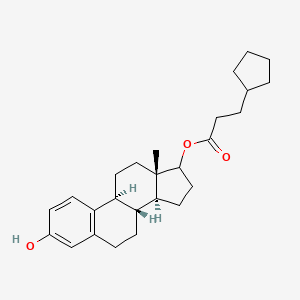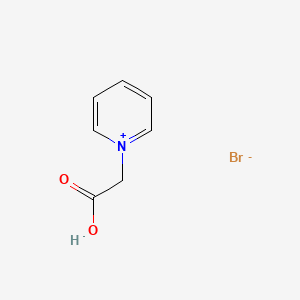
1-(Carboxymethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C₇H₈BrNO₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with bromoacetic acid. The reaction typically involves heating pyridine with bromoacetic acid in the presence of a suitable solvent, such as ethanol or water. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyridine ring, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced pyridine derivatives are formed.
Substitution: New compounds with different functional groups replacing the bromide ion
Scientific Research Applications
1-(Carboxymethyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyridinium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridine-1-yl)acetic acid bromide
- N-carboxymethylpyridinium bromide
- 1-carboxymethyl-pyridinium-4-yl bromide
Uniqueness
1-(Carboxymethyl)pyridin-1-ium bromide is unique due to its specific structure and reactivity. Its carboxymethyl group provides distinct chemical properties, making it useful in various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities .
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;bromide |
InChI |
InChI=1S/C7H7NO2.BrH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
InChI Key |
TZWFIGLQGUDMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)

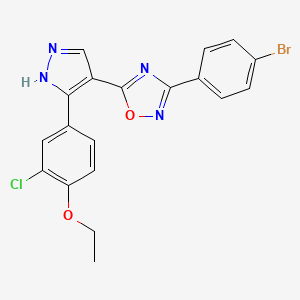


![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)
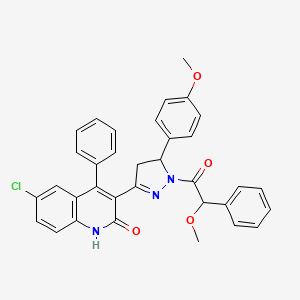
![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
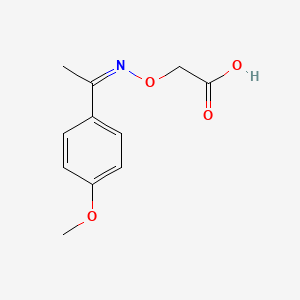
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)
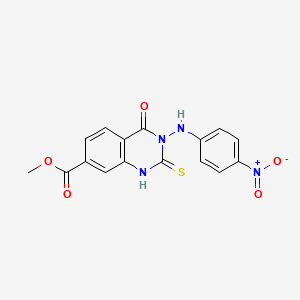
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)
